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  • Product: 1,4-di-Boc-piperazine-2-carboxylic acid
  • CAS: 181955-79-3; 788799-69-9

Core Science & Biosynthesis

Foundational

The Strategic Integration of 1,4-di-Boc-piperazine-2-carboxylic acid in Peptidomimetic Design: A Technical Guide

Abstract Peptidomimetics represent a pivotal evolution in drug discovery, offering the potential to harness the therapeutic efficacy of peptides while overcoming their inherent pharmacological limitations. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics represent a pivotal evolution in drug discovery, offering the potential to harness the therapeutic efficacy of peptides while overcoming their inherent pharmacological limitations. This guide provides an in-depth technical exploration of 1,4-di-Boc-piperazine-2-carboxylic acid, a conformationally constrained building block that serves as a powerful tool in the design of sophisticated peptidomimetic architectures. We will delve into the synthesis of this key scaffold, its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS), and the profound impact of its rigid structure on the conformational dynamics and biological activity of the resulting molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic strategies to create next-generation therapeutics.

The Imperative for Conformational Constraint in Peptidomimetic Design

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic application is often hampered by poor metabolic stability, low oral bioavailability, and a lack of defined secondary structure in solution.[1] Peptidomimetics aim to address these challenges by mimicking the three-dimensional pharmacophore of a native peptide while incorporating non-peptidic elements to enhance drug-like properties.[2]

A key strategy in peptidomimetic design is the introduction of conformational constraints.[3] By reducing the flexibility of the peptide backbone, we can pre-organize the molecule into its bioactive conformation, leading to:

  • Enhanced Receptor Affinity: A lower entropic penalty upon binding.

  • Increased Proteolytic Resistance: Steric shielding of amide bonds from enzymatic degradation.[4]

  • Improved Selectivity: A more defined shape that fits the target receptor with higher precision.

The piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry, valued for its ability to introduce rigid turns and bends into a linear sequence, effectively mimicking β-turns and other secondary structures.[5][6]

1,4-di-Boc-piperazine-2-carboxylic acid: A Versatile Scaffold for Peptidomimetic Construction

1,4-di-Boc-piperazine-2-carboxylic acid is a bifunctional building block that combines the conformational rigidity of the piperazine ring with the synthetic utility of orthogonal tert-butyloxycarbonyl (Boc) protecting groups.[7][8] This unique structure allows for its seamless integration into standard peptide synthesis workflows and subsequent, selective manipulation of the piperazine nitrogens for further derivatization or peptide chain elongation.

Synthesis of 1,4-di-Boc-piperazine-2-carboxylic acid

The synthesis of the di-Boc protected scaffold is a critical first step. The following protocol is a robust method for its preparation.

Experimental Protocol: Synthesis of 1,4-di-Boc-piperazine-2-carboxylic acid [9]

  • Materials:

    • (S)-Piperazine-2-carboxylic acid dihydrochloride

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA)

    • Methanol

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • Suspend (S)-piperazine-2-carboxylic acid dihydrochloride (1 equivalent) in methanol.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add triethylamine (3 equivalents) to the slurry and stir for 15 minutes.

    • In a separate flask, dissolve di-tert-butyl dicarbonate (2.5 equivalents) in methanol.

    • Add the Boc₂O solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Redissolve the residue in water and wash with ethyl acetate to remove impurities.

    • Acidify the aqueous layer to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-di-Boc-piperazine-2-carboxylic acid as a solid.

  • Causality and Self-Validation: The use of triethylamine is crucial to neutralize the dihydrochloride salt and deprotonate the carboxylic acid, facilitating the reaction with Boc₂O. The aqueous workup and extraction procedure are designed to effectively separate the desired product from unreacted starting materials and byproducts. The final product's purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The true power of 1,4-di-Boc-piperazine-2-carboxylic acid lies in its application in SPPS. Its sterically hindered nature requires optimized coupling conditions to ensure efficient peptide bond formation.

Coupling of the Piperazine Scaffold to the Solid Support

The initial coupling of the building block to the resin is a critical step that dictates the overall success of the synthesis.

Experimental Protocol: Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin [10]

  • Materials:

    • 2-Chlorotrityl chloride resin

    • 1,4-di-Boc-piperazine-2-carboxylic acid

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Methanol (for capping)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Swell the 2-CTC resin in anhydrous DCM for 30 minutes in a reaction vessel.

    • In a separate flask, dissolve 1,4-di-Boc-piperazine-2-carboxylic acid (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in anhydrous DCM.

    • Drain the DCM from the swollen resin and add the solution of the building block and base.

    • Agitate the mixture at room temperature for 2 hours.

    • To cap any unreacted chlorotrityl groups, add methanol (1 mL per gram of resin) and agitate for 30 minutes.

    • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum.

Stepwise Peptide Elongation: The Challenge of Selective Deprotection

For peptide chain elongation from the piperazine scaffold, one of the Boc groups must be removed selectively. This can be achieved by leveraging the differential lability of the two Boc groups in a controlled acidic environment.

Experimental Protocol: Selective N-Boc Deprotection and Peptide Coupling

  • Materials:

    • Resin-bound 1,4-di-Boc-piperazine-2-carboxylic acid

    • Trifluoroacetic acid (TFA) in DCM (e.g., 10-20% v/v)

    • DIPEA in DMF (e.g., 10% v/v)

    • Boc- or Fmoc-protected amino acid (3 equivalents)

    • Coupling reagent, e.g., HATU (2.9 equivalents)[4][11][12]

    • DIPEA (6 equivalents)

    • Anhydrous DMF

  • Procedure:

    • Selective Deprotection: Swell the resin in DCM. Treat the resin with a solution of 10-20% TFA in DCM for a short duration (e.g., 5-15 minutes). The N4-Boc group is generally more labile and can be selectively removed under these milder acidic conditions, leaving the N1-Boc group intact.[13]

    • Drain the deprotection solution and wash the resin with DCM (3x).

    • Neutralization: Wash the resin with 10% DIPEA in DMF (2x, 5 minutes each) to neutralize the trifluoroacetate salt. Wash with DMF (5x).

    • Amino Acid Coupling: In a separate vial, pre-activate the next amino acid (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

    • Repeat steps 1-6 for subsequent amino acid additions.

  • Causality and Self-Validation: The use of a potent coupling reagent like HATU is recommended to overcome the steric hindrance of the piperazine scaffold.[4][12] The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines).[10]

SPPS_Workflow cluster_synthesis SPPS Cycle Resin Resin-Bound Piperazine Deprotection Selective N-Boc Deprotection (TFA/DCM) Resin->Deprotection 1 Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization 2 Coupling Amino Acid Coupling (HATU/DIPEA) Neutralization->Coupling 3 Wash Wash (DMF/DCM) Coupling->Wash 4 Wash->Deprotection Repeat for next AA Final_Cleavage Final Cleavage and Deprotection Wash->Final_Cleavage End of Sequence Purification Purification (HPLC) Final_Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Conformational Analysis and Biological Impact: A Case Study

The incorporation of a piperazine-2-carboxylic acid derivative imposes a significant conformational bias on the peptide backbone. NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of these peptidomimetics in solution.

In a study by Piarulli and colleagues, a tetrapeptide containing an (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid moiety was analyzed by ¹H NMR.[3] The analysis revealed an equilibrium between a γ-turn and a type II β-turn conformation.[3] This demonstrates the potent ability of the piperazine scaffold to induce well-defined secondary structures.

Turn_Induction cluster_linear Linear Peptide cluster_mimetic Peptidomimetic A1 AA1 A2 AA2 A1->A2 High Conformational Flexibility A3 AA3 A2->A3 High Conformational Flexibility A4 AA4 A3->A4 High Conformational Flexibility B1 AA1 Pip Piperazine Scaffold B1->Pip B3 AA3 Pip->B3 B4 AA4 B3->B4 B4->B1 Induced Turn (β/γ-turn)

Impact on Biological Activity

The pre-organization of a peptidomimetic into its bioactive conformation can lead to a significant improvement in biological activity. While direct comparative data for peptidomimetics containing 1,4-di-Boc-piperazine-2-carboxylic acid is emerging, studies on related piperazine-containing compounds have demonstrated this principle. For example, a series of 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid derivatives showed potent inhibitory activity against acetylcholinesterase (AChE), with the most active compound exhibiting a Ki of 10.18 µM.[8]

Table 1: Illustrative Biological Activity Data of Piperazine-Containing Compounds

Compound ClassTargetBiological Activity MetricReference
Piperazine-2,5-dione-based cyclopeptidesImmune modulationOrally active with hemosuppressive properties[2]
1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acidAcetylcholinesterase (AChE)Ki = 10.18 ± 1.00 µM[8]
Arylpiperazine derivativesSerotonin 5-HT1A ReceptorHigh affinity (Ki in low nM range)[14]

Conclusion and Future Directions

1,4-di-Boc-piperazine-2-carboxylic acid is a powerful and versatile building block for the construction of conformationally constrained peptidomimetics. Its integration into SPPS workflows, although requiring optimized conditions, allows for the rational design of novel therapeutic candidates with enhanced potency, selectivity, and metabolic stability. The ability of the piperazine scaffold to induce well-defined secondary structures makes it an invaluable tool in the medicinal chemist's arsenal.

Future research will likely focus on the development of novel piperazine-based scaffolds with diverse substitution patterns to fine-tune their conformational-directing properties. Furthermore, the application of these building blocks in the synthesis of larger, more complex peptidomimetics and their evaluation in a broader range of biological systems will continue to be an exciting area of investigation.

References

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents. Tetrahedron, 55(22), 6813–6830.
  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436.
  • Kozlov, I. A., & Ovchinnikov, M. V. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. Molecules, 28(17), 6368.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Piperazine Isomers.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Gonzalez-Gomez, J. C., & Gante, J. (2021).
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40–56.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373–4385.
  • Sigma-Aldrich. (n.d.). 1,4-Di-Boc-piperazine-2-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 1,4-Di-boc-piperazine-2-carboxylic acid.
  • Smolecule. (2023, August 15). Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2.
  • Gaware, R., & Jordis, U. (2010). Selective Mono-Boc-Protection of Bispidine. Molbank, 2010(2), M667.
  • Ha, H.-J., Lee, S.-Y., & Park, Y.-S. (2007). Selective Mono-BOC Protection of Diamines.
  • Patent EP0756593B1. (1999).
  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(2), 1269-1278.
  • Gibbons, W. A., Némethy, G., Stern, A., & Craig, L. C. (1970). An approach to conformational analysis of peptides and proteins in solution based on a combination of nuclear magnetic resonance spectroscopy and conformational energy calculations. Proceedings of the National Academy of Sciences, 67(1), 239-246.
  • D'Andrea, L. D., & De Capua, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules, 25(23), 5546.
  • Bartra, C., et al. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)
  • Sigma-Aldrich. (n.d.). 1,4-Di-Boc-piperazine-2-carboxylic acid 97%.
  • Ali, H. I., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry, 142, 106916.

Sources

Exploratory

A Technical Guide to the Stereochemistry and Chirality of 1,4-di-Boc-piperazine-2-carboxylic acid

This guide provides an in-depth exploration of the stereochemical and chiral properties of 1,4-di-Boc-piperazine-2-carboxylic acid, a crucial building block in modern drug discovery. Intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the stereochemical and chiral properties of 1,4-di-Boc-piperazine-2-carboxylic acid, a crucial building block in modern drug discovery. Intended for researchers, scientists, and professionals in drug development, this document will delve into the synthesis of the racemic mixture, strategies for chiral resolution, and the analytical techniques required to verify enantiomeric purity. The causality behind experimental choices will be emphasized to provide practical, field-proven insights.

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] Its ability to engage in various biological interactions, coupled with favorable pharmacokinetic properties, makes it a desirable motif. When chirality is introduced, as in piperazine-2-carboxylic acid, the three-dimensional arrangement of substituents allows for highly specific interactions with biological targets such as enzymes and receptors.[2]

The tert-butyloxycarbonyl (Boc) protecting groups on the nitrogen atoms of 1,4-di-Boc-piperazine-2-carboxylic acid enhance its stability and utility in synthesis, making it a versatile intermediate for constructing more complex molecules, particularly in the development of peptide-based therapeutics and kinase inhibitors.[3][4] The stereochemistry at the C-2 position is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[] Therefore, the ability to synthesize and analyze enantiomerically pure forms of this compound is critical.

Synthesis of Racemic 1,4-di-Boc-piperazine-2-carboxylic acid

The synthesis of the racemic compound is typically achieved through the protection of the commercially available piperazine-2-carboxylic acid. The di-Boc protection strategy ensures that both nitrogen atoms are rendered non-nucleophilic, allowing for subsequent selective manipulations of the carboxylic acid functionality.

Rationale for Di-Boc Protection

The use of di-tert-butyl dicarbonate (Boc)₂O is a standard and robust method for protecting amines. The resulting tert-butoxycarbonyl group is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions, providing an orthogonal protection strategy in multi-step syntheses.[3]

Experimental Protocol: Synthesis of Racemic 1,4-di-Boc-piperazine-2-carboxylic acid

This protocol is based on established methods for the N-acylation of piperazine derivatives.[6]

Materials:

  • Piperazine-2-carboxylic acid dihydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Methanol or a mixture of Dioxane and Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Piperazine-2-carboxylic acid dihydrochloride (1.0 eq) is suspended in methanol or a 1:1 mixture of dioxane and water.

  • Basification: Triethylamine (3.0 eq) or an aqueous solution of NaOH (3.0 eq) is added slowly at 0 °C to neutralize the hydrochloride salt and deprotonate the amino groups.

  • Boc Protection: A solution of di-tert-butyl dicarbonate (2.5 eq) in the reaction solvent is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up: The organic solvent is removed under reduced pressure. The aqueous residue is acidified to pH 2-3 with 1 M HCl at 0 °C.

  • Extraction: The product is extracted with ethyl acetate (3 x volumes).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash chromatography on silica gel or by recrystallization to afford 1,4-di-Boc-piperazine-2-carboxylic acid as a white solid.


}

Synthesis of Racemic 1,4-di-Boc-piperazine-2-carboxylic acid.

Chiral Resolution: Isolating the Enantiomers

The separation of the racemic mixture into its individual enantiomers is a critical step. While several methods exist, including enzymatic resolution and preparative chiral chromatography, diastereomeric salt formation followed by fractional crystallization is a robust and scalable technique.[][7]

Principle of Diastereomeric Salt Resolution

This classical resolution method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent).[8] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[7] Once separated, the desired enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with an acid to break the ionic bond.

Experimental Protocol: Diastereomeric Salt Resolution

Materials:

  • Racemic 1,4-di-Boc-piperazine-2-carboxylic acid

  • Enantiopure chiral amine (e.g., (R)-(+)-α-methylbenzylamine or a bulkier amine like α-(4-Biphenylyl)benzylamine)

  • Suitable solvent for crystallization (e.g., ethanol, isopropanol, acetonitrile, or mixtures thereof)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: Dissolve the racemic 1,4-di-Boc-piperazine-2-carboxylic acid (1.0 eq) in a minimal amount of a heated suitable solvent. In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq) in the same solvent. Slowly add the resolving agent solution to the carboxylic acid solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. The mother liquor contains the more soluble diastereomeric salt.

  • Enantiomeric Purity Check: Determine the diastereomeric excess of the crystallized salt using NMR or chiral HPLC. If necessary, recrystallize the salt to improve purity.

  • Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in a mixture of water and ethyl acetate. Acidify the aqueous layer to pH 2-3 with 1 M HCl to protonate the carboxylic acid and break the salt.

  • Extraction and Isolation: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched 1,4-di-Boc-piperazine-2-carboxylic acid.

  • Recovery from Mother Liquor: The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.


}

Diastereomeric Salt Resolution Workflow.

Analytical Characterization and Determination of Enantiomeric Purity

Accurate determination of enantiomeric purity, often expressed as enantiomeric excess (ee%), is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[9][10]

Principle of Chiral HPLC

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP).[9] The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This leads to different retention times for the two enantiomers, allowing for their separation and quantification.[9]

Rationale for CSP Selection

For N-Boc protected amino acids, macrocyclic glycopeptide-based CSPs (e.g., those based on teicoplanin or vancomycin) and cinchona alkaloid-derived zwitterionic CSPs are particularly effective.[11][12][13] These phases offer multimodal separation mechanisms, including ionic interactions, hydrogen bonding, and steric effects, which are well-suited for the structural features of 1,4-di-Boc-piperazine-2-carboxylic acid.[11]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee%) Determination

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: e.g., CHIRALPAK® ZWIX(+) or a teicoplanin-based column (e.g., CHIROBIOTIC T)

Mobile Phase and Conditions (Hypothetical Example):

  • Mobile Phase: A mixture of methanol, water, and a small amount of an acidic or basic modifier (e.g., acetic acid and triethylamine) is often used. For a zwitterionic column, a mobile phase of methanol with a low percentage of water can be effective.[12]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a standard solution of the racemic 1,4-di-Boc-piperazine-2-carboxylic acid (e.g., 1 mg/mL) in the mobile phase. Prepare a solution of the resolved, enantiomerically enriched sample at a similar concentration.

  • Analysis: Inject the racemic standard to determine the retention times of the two enantiomers and to confirm resolution. Then, inject the resolved sample.

  • Data Analysis: Integrate the peak areas of the two enantiomers in the chromatogram. Calculate the enantiomeric excess using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Spectroscopic Characterization

The structural integrity of the synthesized compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc groups (a singlet around 1.4-1.5 ppm integrating to 18H) and the protons of the piperazine ring (a series of multiplets typically between 2.8 and 4.2 ppm).[6][14]

  • ¹³C NMR: The carbon NMR will show signals for the carbonyls of the Boc groups and the carboxylic acid, as well as the carbons of the piperazine ring and the tert-butyl groups.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry will typically show the [M+H]⁺ or [M+Na]⁺ adduct, confirming the molecular weight of the compound.

Summary of Key Data

PropertyDescriptionReference(s)
Molecular Formula C₁₅H₂₆N₂O₆
Molecular Weight 330.38 g/mol
Appearance White crystalline powder[3]
Melting Point 142-148 °C
Solubility Soluble in DCM, THF, DMF; Insoluble in water[3]
Chiral Resolution Diastereomeric salt formation, enzymatic resolution, chiral chromatography[][7]
Analytical Method Chiral HPLC using macrocyclic glycopeptide or cinchona alkaloid-based CSPs[11][12][13]

Conclusion

1,4-di-Boc-piperazine-2-carboxylic acid is a valuable chiral building block whose utility in drug development is critically dependent on its stereochemical purity. This guide has outlined the fundamental procedures for its racemic synthesis, the principles and a practical protocol for its chiral resolution via diastereomeric salt formation, and the analytical methodology for verifying enantiomeric excess using chiral HPLC. A thorough understanding and application of these techniques are essential for researchers aiming to leverage the full potential of this important synthetic intermediate.

References

  • Qiyan. 1,4-Bis-Boc-piperazine-2-carboxylic acid. Available from: [Link]

  • Daicel Corporation. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

  • Chirality. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available from: [Link]

  • John Wiley & Sons, Ltd. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(3), 201-207. Available from: [Link]

  • John Wiley & Sons, Ltd. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality, 34(8), 1083-1093. Available from: [Link]

  • BioDuro-Sundia. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available from: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Assiut University. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry, 142, 106916. Available from: [Link]

  • Google Patents. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives.
  • Assiut University. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry, 142, 106916. Available from: [Link]

  • Google Patents. Process for preparing 2-piperazine carboxylic acid derivatives.
  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

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Foundational

The Piperazine-2-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendance of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks cons...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with multiple biological targets with high affinity, offering a versatile foundation for drug design. The piperazine ring is a quintessential example of such a scaffold, present in a multitude of approved drugs spanning diverse therapeutic areas.[1][2] Its unique physicochemical properties, including its conformational flexibility and the presence of two nitrogen atoms that can be readily functionalized, make it an invaluable tool for modulating solubility, basicity, and target engagement.[1][3]

This guide focuses on a specific and highly valuable subset: derivatives of piperazine-2-carboxylic acid. The presence of the carboxylic acid moiety provides an additional, strategic handle for molecular modification, enabling the creation of amides, esters, and other functionalities that can profoundly influence a compound's biological activity and pharmacokinetic profile. We will delve into the synthesis, therapeutic applications, and mechanistic underpinnings of these derivatives in key areas of drug discovery, providing both high-level insights and detailed experimental protocols for the senior application scientist.

Synthetic Strategies: Building the Core and Its Variants

The successful application of piperazine-2-carboxylic acid derivatives in drug discovery is underpinned by robust and versatile synthetic methodologies. Control over stereochemistry and the differential functionalization of the two nitrogen atoms are critical considerations.

Core Synthesis: Preparation of Piperazine-2-Carboxylic Acid

A common route to the piperazine-2-carboxylic acid core involves the cyclization of appropriate precursors. One established method begins with the reaction of 2,3-dibromopropionic acid methyl ester with N,N'-dibenzyl-ethane-1,2-diamine. The resulting 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester can then be deprotected to yield the core scaffold.

Experimental Protocol: Synthesis of 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester

  • To a preheated solution (50°C) of 2,3-dibromo-propionic acid methyl ester in toluene (40 ml) and triethylamine (5.80 ml, 41.6 mmol), add N,N'-dibenzyl-ethane-1,2-diamine (4.90 ml, 20.8 mmol) dropwise.

  • Heat the resulting white slurry to reflux until a clear solution is formed.

  • Stir the solution at reflux overnight.

  • After cooling to room temperature, extract the reaction mixture with 2N HCl (approximately 500 ml).

  • Neutralize the aqueous extract with 4N NaOH.

  • Extract the aqueous layer with ethyl acetate three times.

  • Wash the combined organic layers with brine, dry over MgSO4, and concentrate to yield 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester as a colorless oil.

Subsequent debenzylation and hydrolysis of the methyl ester furnish the desired piperazine-2-carboxylic acid.

Protecting Group Strategies and Derivatization

To achieve selective functionalization of the N1 and N4 positions, protecting group chemistry is often employed. The tert-butyloxycarbonyl (Boc) group is a versatile choice for protecting one of the nitrogens, allowing for modification of the other.

Experimental Protocol: Preparation of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid [4]

  • Add a solution of 6.4 g of potassium hydroxide (114.8 mmol) in 20 ml of methanol to a suspension of 11.6 g (57.4 mmol) of piperazine-2-carboxylic acid dihydrochloride in 140 ml of methanol.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in a solvent mixture of 20 ml of water and 60 ml of 1,4-dioxane.

  • Add a solution of 12.6 g of di-tert-butyl dicarbonate in 20 ml of 1,4-dioxane-water (3:1 v/v).

  • Stir the reaction mixture at room temperature overnight.

  • Filter the insoluble white solid.

  • Remove the solvent from the mother liquor and extract the aqueous phase with ethyl acetate.

  • Evaporate the ethyl acetate to yield the product.

From this protected intermediate, the free amine can be acylated or alkylated, followed by deprotection of the Boc group and subsequent functionalization of the carboxylic acid or the newly liberated amine, allowing for the synthesis of a diverse library of derivatives.

Therapeutic Applications in Oncology

The piperazine scaffold is a prominent feature in many approved anticancer drugs.[5] Derivatives of piperazine-2-carboxylic acid have emerged as promising candidates in oncology, often targeting key signaling pathways involved in cell proliferation and survival.

Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its overactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2][6][7] Several piperazine-containing molecules have been developed as inhibitors of this pathway. The piperazine moiety often serves to enhance solubility and target engagement within the ATP-binding pocket of these kinases.

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PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3   PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates Piperazine_Inhibitor Piperazine-based PI3K Inhibitor Piperazine_Inhibitor->PI3K Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of piperazine-based PI3K inhibitors.

Vindoline-Piperazine Conjugates as Antiproliferative Agents

Recent research has explored the conjugation of piperazine derivatives to natural products with known anticancer properties. Vindoline, a monomer of the Vinca alkaloids, has been conjugated with various N-substituted piperazines to create novel compounds with significant antiproliferative effects across a range of human tumor cell lines.[8][9]

One notable derivative, where a [4-(trifluoromethyl)benzyl]piperazine moiety is attached to position 17 of vindoline, demonstrated potent activity against a breast cancer cell line (MDA-MB-468) with a GI50 of 1.00 μM.[8] Another conjugate featuring a 1-bis(4-fluorophenyl)methyl piperazine at the same position was highly effective against a non-small cell lung cancer cell line (HOP-92) with a GI50 of 1.35 μM.[8]

Experimental Protocol: Synthesis of Vindoline-Piperazine Conjugates [8][10]

  • Linker Attachment to Vindoline: React vindoline with a suitable linker precursor, such as 4-bromobutyric acid, in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at room temperature for 4 hours to form the 17-O-(4-bromobutanoyl)vindoline intermediate.

  • Conjugation with Piperazine: React the brominated vindoline intermediate with the desired N-substituted piperazine in acetonitrile in the presence of potassium carbonate.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, purify the product using column chromatography to yield the final vindoline-piperazine conjugate.

Table 1: Anticancer Activity of Selected Piperazine Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity (IC50/GI50)Reference
Vindoline-Piperazine Conjugate17-[4-(trifluoromethyl)benzyl]piperazine-vindolineBreast (MDA-MB-468)1.00 µM (GI50)[8]
Vindoline-Piperazine Conjugate17-[1-bis(4-fluorophenyl)methyl]piperazine-vindolineLung (HOP-92)1.35 µM (GI50)[8]
BenzhydrylpiperazineCompound 9d (4-Cl substituted)Lung (A549)Not specified[11]
Piperazine Amide4-(benzo[1][3]dioxol-5-ylmethyl) piperazine amideBreast (MDA-MB-231)11.3 µM (IC50)[12]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [1][13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine-2-carboxylic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

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MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells (96-well plate) B 2. Prepare Compound Serial Dilutions C 3. Treat Cells (48-72h incubation) B->C D 4. Add MTT Reagent (4h incubation) C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate % Viability and IC50 F->G

Caption: Workflow of the MTT cytotoxicity assay.

Applications in Central Nervous System (CNS) Disorders

The ability of the piperazine scaffold to cross the blood-brain barrier has made its derivatives attractive candidates for treating CNS disorders.[14] In particular, piperazine-2-carboxylic acid derivatives have been extensively investigated as potential therapeutics for Alzheimer's disease.

Cholinesterase Inhibition for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is linked to a deficit in the neurotransmitter acetylcholine.[15][16] A primary therapeutic strategy is to inhibit the enzymes that degrade acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have been synthesized and evaluated as cholinesterase inhibitors.[17] The free carboxylic acid derivatives showed enhanced selectivity for AChE, with the most active compound, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c), exhibiting a Ki of 10.18 µM for AChE.[17] Interestingly, conversion of the carboxylic acid to a hydroxamic acid shifted the selectivity towards BChE, with 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) showing potent inhibition of BChE with a Ki of 1.6 nM.[17]

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Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ChAT ChAT ACh_vesicle ACh Vesicle ChAT->ACh_vesicle Synthesizes ACh ACh Acetylcholine (ACh) ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Piperazine-based AChE Inhibitor Inhibitor->AChE Inhibits Signal Signal Transduction (Cognition, Memory) AChR->Signal Choline_uptake Choline Choline_uptake->ChAT

Caption: Cholinergic signaling at the synapse and the mechanism of AChE inhibitors.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method) [18][19]

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0), a solution of the test compound (piperazine derivative) in a suitable solvent, acetylcholinesterase (AChE) solution (1 U/mL), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (10 mM), and acetylthiocholine iodide (ATCI) solution (14 mM).

  • Assay Setup (96-well plate): To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE solution.

  • Incubation: Incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of DTNB, followed by 10 µL of ATCI to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to a control without the inhibitor and calculate the IC50 or Ki value.

Table 2: Cholinesterase Inhibitory Activity of Piperazine-2-Carboxylic Acid Derivatives [17]

CompoundR GroupFunctionalityKi (AChE) µMKi (BChE) µMSelectivity Index (SI) for BChE
4c 4-Cl-benzylCarboxylic Acid10.18 ± 1.00-~0.056 (selectivity for AChE)
7b 2-Cl-benzylHydroxamic Acid35.0 ± 2.10.0016 ± 0.0000821875
Donepezil --0.7 ± 0.112.5 ± 2.60.056 (selectivity for AChE)
Tacrine ---0.0173 ± 0.0023-

Advances in Infectious Diseases

The structural versatility of the piperazine ring has been extensively leveraged in the development of anti-infective agents.[6] Piperazine-2-carboxylic acid derivatives have shown promise as both antiviral and antimicrobial agents.

Antiviral Activity: Targeting HIV

The Human Immunodeficiency Virus (HIV) life cycle presents multiple targets for therapeutic intervention.[20] One of the most critical enzymes for viral replication is HIV protease, which cleaves viral polyproteins into functional proteins.[21] Piperazine-containing compounds have been successfully developed as HIV protease inhibitors.[7] The piperazine moiety often occupies a key position within the inhibitor, making crucial interactions with the enzyme's active site.

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HIV_Lifecycle Simplified HIV Life Cycle & Protease Inhibition cluster_entry 1. Entry cluster_replication 2. Replication cluster_assembly 3. Assembly & Budding Binding Binding & Fusion RT Reverse Transcription (RNA -> DNA) Binding->RT Integration Integration into Host DNA RT->Integration Transcription Transcription (DNA -> mRNA) Integration->Transcription Translation Translation (mRNA -> Polyproteins) Transcription->Translation Assembly Assembly of Immature Virion Translation->Assembly Protease HIV Protease Assembly->Protease Cleavage of Polyproteins Maturation Maturation into Infectious Virion Protease->Maturation Budding Budding Maturation->Budding Inhibitor Piperazine-based Protease Inhibitor Inhibitor->Protease Inhibits

Caption: Role of HIV protease in viral maturation and its inhibition by piperazine-based drugs.

Derivatives of dihydroxyindole-2-carboxylic acid linked by a bis-propyl-piperazine moiety have shown significant inhibition of HIV-1 integrase, another crucial viral enzyme, with an IC50 of 7.0 µM.[20] Furthermore, piperazine-containing indole derivatives have demonstrated potent antiviral activity with EC50 values in the nanomolar to sub-micromolar range.

Table 3: Anti-HIV Activity of Selected Piperazine Derivatives

Compound ClassSpecific DerivativeTargetActivity (EC50/IC50)
Diaryl-triazineCompound 10HIV-1 IIIB (WT)0.0033 µM (EC50)
Diaryl-triazineCompound 11HIV-1 IIIB (WT)0.005 µM (EC50)
Dihydroxyindole-2-carboxylic acidCompound 15HIV-1 Integrase7.0 µM (IC50)
Indole-7-carboxamideCompound 42HIV-15.8 x 10⁻⁶ µM (EC50)

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric) [17]

  • Assay Principle: This ELISA-based assay measures the incorporation of biotin-labeled dUTP into a new DNA strand synthesized by recombinant HIV-1 RT using a poly(A)•oligo(dT) template.

  • Reaction Setup: In a microplate, incubate recombinant HIV-1 RT with the template-primer, a dNTP mix including biotin-dUTP, and various concentrations of the piperazine test compound.

  • Capture: Transfer the reaction mixture to a streptavidin-coated microplate to capture the newly synthesized biotinylated DNA.

  • Detection: Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) (assuming digoxigenin is also incorporated or as a detection method).

  • Signal Generation: Add a colorimetric HRP substrate (e.g., TMB). The intensity of the resulting color is proportional to the amount of DNA synthesized.

  • Measurement and Analysis: Measure the absorbance using a microplate reader and calculate the percent inhibition and IC50 value for the test compound.

Conclusion and Future Perspectives

The piperazine-2-carboxylic acid scaffold has unequivocally established itself as a privileged structure in drug discovery. Its synthetic tractability and the diverse chemical space accessible through derivatization of its multiple functional handles have enabled the development of potent and selective modulators of a wide range of biological targets. From inhibiting key kinases in oncology to modulating neurotransmitter levels in CNS disorders and disrupting viral replication in infectious diseases, these derivatives continue to provide a fertile ground for innovation.

The future of research in this area will likely focus on several key aspects:

  • Structure-Based Design: As more crystal structures of these derivatives in complex with their targets become available, computational and structure-based design will play an increasingly important role in optimizing potency and selectivity.

  • Multi-Targeted Ligands: The inherent versatility of the scaffold makes it well-suited for the design of multi-targeted ligands, a promising strategy for complex multifactorial diseases like Alzheimer's and cancer.

  • Novel Conjugates: The conjugation of piperazine-2-carboxylic acid derivatives to other pharmacophores, natural products, and targeting moieties will continue to be a fruitful area of exploration.

As our understanding of the molecular basis of disease deepens, the rational design and synthesis of novel piperazine-2-carboxylic acid derivatives will undoubtedly continue to yield new and improved therapeutic agents for a host of human ailments.

References

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Sources

Exploratory

Advanced Engineering of Therapeutic Peptides via Non-Proteinogenic Amino Acids

Executive Summary The restriction of medicinal chemistry to the 20 canonical proteinogenic amino acids imposes severe limitations on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptide therapeutics. Nat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The restriction of medicinal chemistry to the 20 canonical proteinogenic amino acids imposes severe limitations on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptide therapeutics. Native peptides suffer from rapid renal clearance and proteolytic degradation, often resulting in half-lives measured in minutes. The strategic incorporation of Non-Proteinogenic Amino Acids (NPAAs) —including D-isomers,


-amino acids, 

-disubstituted residues, and N-methylated analogs—has emerged as the definitive solution to these challenges.

This guide provides a rigorous technical framework for the selection, synthesis, and application of NPAAs. It moves beyond basic definitions to explore the structural causality of improved drug-likeness, providing validated protocols for solid-phase synthesis of sterically hindered residues and analyzing field-proven case studies like GLP-1 agonists.

Structural & Functional Rationale

The utility of NPAAs lies in their ability to disrupt the "lock-and-key" recognition mechanisms of endogenous proteases while maintaining or enhancing binding affinity to the target receptor.

Mechanisms of Proteolytic Resistance

Endogenous proteases (e.g., DPP-4, Neprilysin, Trypsin) recognize specific backbone conformations and side-chain stereochemistry. NPAAs introduce two primary protective mechanisms:

  • Steric Occlusion: Bulky side chains or N-methylation prevent the protease catalytic triad from accessing the scissile amide bond.

  • Stereochemical Mismatch: The incorporation of D-amino acids or

    
    -amino acids alters the dihedral angles (
    
    
    
    ) of the peptide backbone, rendering it unrecognizable to enzymes evolved to hydrolyze L-
    
    
    -peptides.
Conformational Constraint

Flexible linear peptides often suffer from an entropy penalty upon binding. NPAAs can "pre-organize" peptides into bioactive conformations:

  • 
    -Aminoisobutyric acid (Aib):  The gem-dimethyl effect restricts rotation around the 
    
    
    
    and
    
    
    bonds, strongly promoting helical structures (
    
    
    -helix or
    
    
    -helix).
  • 
    -Amino acids:  Introduce additional methylene groups into the backbone, allowing the formation of stable secondary structures (e.g., 14-helix) that are completely orthogonal to natural proteases.
    
Visualization: Proteolytic Resistance Mechanism

The following diagram illustrates how N-methylation and stereochemical inversion block protease access.

ProteaseResistance Protease Protease Active Site (Catalytic Triad) NativePeptide Native Peptide (L-Amino Acid) Protease->NativePeptide Recognizes Backbone NPAA_Peptide NPAA Modified Peptide (N-Me / D-AA) Protease->NPAA_Peptide Recognition Failed Hydrolysis Hydrolysis (Degradation) NativePeptide->Hydrolysis Access Granted Stable Steric/Stereo Block (No Reaction) NPAA_Peptide->Stable Access Denied

Figure 1: Mechanism of proteolytic resistance. NPAAs introduce steric bulk or alter backbone geometry, preventing protease engagement.[1]

Synthetic Methodologies: Overcoming Steric Hindrance

Incorporating NPAAs, particularly N-methylated or


-disubstituted residues (like Aib), presents significant synthetic challenges during Solid-Phase Peptide Synthesis (SPPS). The steric bulk responsible for metabolic stability also hinders the coupling reaction.
Protocol: SPPS of Sterically Hindered Residues

Objective: Efficient coupling of an incoming Fmoc-amino acid to a resin-bound N-methylated residue or Aib. Standard conditions (HBTU/DIEA) often fail , leading to deletion sequences.

Reagents Required:
  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for better swelling.

  • Monitoring: Chloranil test (for secondary amines) or Bromophenol Blue. Note: Kaiser test is ineffective for N-methylated amines.

Step-by-Step Methodology:
  • Resin Swelling: Swell resin in NMP for 20 minutes to ensure maximum accessibility of sites.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-NPAA (4 eq relative to resin loading) in minimal NMP.

    • Add HATU (3.9 eq) and HOAt (4 eq).

    • Add DIEA (8 eq) immediately before adding to the resin.

    • Scientific Note: Pre-activation time should not exceed 2 minutes to avoid racemization or guanidinium formation.

  • Coupling Reaction:

    • Add activated mixture to the resin.[2]

    • Double Coupling: React for 2 hours at room temperature. Drain and repeat with fresh reagents for another 2 hours.

    • Optimization: For extremely difficult couplings (e.g., Aib-Aib or N-Me-N-Me), use microwave irradiation (75°C for 10 min).

  • Capping: Acetylate unreacted amines using Acetic Anhydride/DIEA/DMF to prevent deletion sequences in subsequent cycles.

  • Validation: Perform Chloranil test.

    • Blue: Positive (Unreacted secondary amine present -> Recouple).

    • Colorless: Negative (Coupling complete).

Visualization: Modified SPPS Cycle

The following diagram outlines the decision logic for difficult couplings.

SPPS_Workflow Start Resin-Bound Peptide (Fmoc Removed) CheckResidue Is N-terminal residue Sterically Hindered? Start->CheckResidue Standard Standard Coupling (HBTU/DIEA, 45 min) CheckResidue->Standard No (Primary Amine) Advanced Advanced Coupling (HATU/HOAt, 2x 2hr or Microwave) CheckResidue->Advanced Yes (N-Me, Aib, Pro) Test QC Test (Kaiser or Chloranil) Standard->Test Advanced->Test Recouple Recouple with PyBroP or Triphosgene Test->Recouple Fail (Colored) Cap Capping (Ac2O/DIEA) Test->Cap Pass (Colorless) Recouple->Cap Next Next Cycle Cap->Next

Figure 2: Modified SPPS workflow for incorporating sterically hindered non-proteinogenic amino acids.

Therapeutic Applications & Case Studies

The incorporation of NPAAs has moved from theoretical chemistry to the backbone of blockbuster drugs.

Metabolic Diseases: GLP-1 Agonists

The native Glucagon-Like Peptide-1 (GLP-1) has a half-life of ~1.5 minutes due to degradation by Dipeptidyl Peptidase-4 (DPP-4), which cleaves at the Ala8 position.

  • Engineering Solution: Substitution of Alanine at position 8 with Aib (

    
    -aminoisobutyric acid) .
    
  • Mechanism: Aib introduces a methyl group at the

    
    -carbon, creating a steric block that prevents DPP-4 from accessing the peptide bond. It also stabilizes the N-terminal helix required for receptor activation.
    
  • Outcome: Semaglutide (Ozempic/Wegovy) utilizes this modification (along with fatty acid acylation) to achieve a half-life permitting weekly dosing.

Small Molecule Peptidomimetics: Sitagliptin

Sitagliptin (Januvia) is a DPP-4 inhibitor used for Type 2 Diabetes.

  • Key Component: A

    
    -amino acid  derivative ((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid).
    
  • Benefit: The

    
    -amino acid scaffold provides a specific geometry that binds tightly to the DPP-4 active site while being completely resistant to hydrolysis by the enzyme itself.
    
Comparative Data: Impact of NPAAs on Stability

The table below summarizes the quantitative impact of NPAA incorporation on peptide stability in human plasma.

Peptide ScaffoldModificationHalf-Life (

) in Plasma
Fold IncreaseReference
Native GLP-1 None~1.5 - 2.0 min1x[1]
GLP-1 Analog Aib substitution at Pos 8> 15 hours (with acylation)>450x[2]
Enkephalin None~3.0 min1x[3]
Enkephalin D-Ala at Pos 2> 60 min20x[3]
Cyclic Peptide N-Methylation (multiple)> 24 hours>400x[4]

Analytical Characterization

Characterizing peptides containing NPAAs requires specific attention to rotameric species.

  • NMR Spectroscopy: N-methylated peptides often exist as a mixture of cis and trans isomers around the tertiary amide bond. This results in complex NMR spectra with doubled peaks. Variable Temperature (VT) NMR is often required to coalesce these peaks for assignment.

  • LC-MS: While mass doesn't change between isomers, the retention time can. Broad peaks in HPLC often indicate interconverting conformers rather than impurities.

References

  • Knudsen, L. B., & Lau, J. (2019).[1] The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology. Link

  • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry. Link

  • Gentilucci, L., et al. (2010).[1] Chemical Modifications of Peptides: The Impact on Stability and Pharmacokinetics.[1][2][3][4][5][6] Current Pharmaceutical Design. Link

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Teixidó, M., et al. (2005).[2] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.[2][7] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Selective Deprotection Strategies for 1,4-di-Boc-piperazine-2-carboxylic acid

Introduction The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents across numerous disease areas, including oncology, infectious diseases, and central nerv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents across numerous disease areas, including oncology, infectious diseases, and central nervous system disorders.[1][2][3] The unique structural and physicochemical properties of the piperazine ring, with its two nitrogen atoms, allow for diverse functionalization, enabling chemists to modulate properties like solubility, target affinity, and metabolic stability.[1] Specifically, asymmetrically substituted piperazines, particularly those derived from piperazine-2-carboxylic acid, are invaluable chiral building blocks for constructing complex and stereochemically defined drug candidates.[4][5][6][7]

1,4-di-Boc-piperazine-2-carboxylic acid is a key starting material that provides a strategic advantage in multi-step syntheses. The two tert-butyloxycarbonyl (Boc) protecting groups offer orthogonal stability, allowing for the selective deprotection and subsequent functionalization of either the N1 or N4 nitrogen atom. This selective manipulation is critical for the modular and efficient synthesis of asymmetrically substituted piperazine derivatives.[8]

This technical guide provides a comprehensive overview of the strategies and protocols for the selective deprotection of 1,4-di-Boc-piperazine-2-carboxylic acid. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and provide insights to guide researchers in choosing the optimal conditions for their specific synthetic goals.

The Chemistry of Selective Deprotection: A Mechanistic Overview

The selective removal of one Boc group in the presence of the other hinges on the subtle differences in the electronic and steric environment of the two nitrogen atoms. The N1 nitrogen is adjacent to the carboxylic acid moiety, which influences its nucleophilicity and the stability of the corresponding carbamate. The N4 nitrogen, being further removed, experiences a different electronic environment.

The deprotection of a Boc group is an acid-catalyzed process.[9][10][11][12][13][14] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11][12] This protonation makes the carbonyl carbon more electrophilic, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[9][10][11] The carbamic acid is unstable and readily decarboxylates, releasing the free amine and carbon dioxide.[9][10][11]

The selectivity between the N1 and N4 Boc groups can be controlled by carefully choosing the reaction conditions, including the acid, solvent, temperature, and reaction time.

Visualizing the Deprotection Mechanism

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - (CH3)3C+ tBu_cation (CH3)3C+ Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Selective_Deprotection_Workflow Start 1,4-di-Boc-piperazine-2-carboxylic acid N1_Deprotection Selective N1 Deprotection (e.g., TFA/DCM, 0°C) Start->N1_Deprotection N4_Deprotection Selective N4 Deprotection (e.g., HCl/Dioxane, RT-50°C) Start->N4_Deprotection Product_N1_Dep 4-Boc-piperazine-2-carboxylic acid N1_Deprotection->Product_N1_Dep Product_N4_Dep 1-Boc-piperazine-2-carboxylic acid N4_Deprotection->Product_N4_Dep

Sources

Application

Application Note: Optimization of Coupling Reagents for Sterically Hindered Piperazine Acids

Abstract & Strategic Overview Piperazine-2-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as conformationally restricted pharmacophores in peptidomimetics and kinase inhibitors. However, their...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Piperazine-2-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as conformationally restricted pharmacophores in peptidomimetics and kinase inhibitors. However, their incorporation poses a dual synthetic challenge:

  • Steric Hindrance: The secondary amine and the

    
    -carboxylic acid are adjacent to the rigid piperazine ring, creating significant steric clash in the transition state.
    
  • Epimerization Risk: The

    
    -proton is highly susceptible to abstraction during activation, leading to racemization of the chiral center.
    

Standard coupling reagents (EDC/HOBt, HBTU) often result in sluggish kinetics, incomplete conversion, or unacceptable levels of epimerization (5–15%). This guide details optimized protocols using Propanephosphonic Acid Anhydride (T3P) and COMU , which offer superior regioselectivity, reduced epimerization (<1%), and simplified workups compared to traditional benzotriazole-based reagents.

Mechanistic Insight: The Steric Challenge

The failure of standard reagents in hindered systems is often kinetic. If the rate of nucleophilic attack by the amine (


) is slower than the rate of oxazolone formation or proton abstraction (

), yield drops and purity suffers.
Activation Pathways and Steric Clash

In piperazine-2-carboxylic acids, the "chair" conformation of the ring can force the activated ester into an axial position, shielding it from nucleophilic attack. We must select reagents that form a compact, highly reactive intermediate that minimizes the steric penalty in the transition state.

CouplingMechanism Acid Piperazine-2-COOH (Hindered Substrate) ActiveEster Activated Intermediate (Mixed Anhydride/Active Ester) Acid->ActiveEster Activation Reagent Coupling Reagent (T3P or COMU) Reagent->ActiveEster Product Sterically Congested Amide ActiveEster->Product Fast Attack (k_amine) SideRxn Oxazolone Formation (Racemization) ActiveEster->SideRxn Slow Attack (k_rac) Amine Nucleophile (R-NH2) Amine->Product

Figure 1: Kinetic competition in hindered amide coupling. T3P and COMU are selected to accelerate


 while suppressing the pathway to SideRxn.

Reagent Selection Guide

Based on internal screening and recent literature, the following reagents are recommended over HATU/EDC.

ReagentChemical ClassKey Advantage for PiperazinesRecommended Use Case
T3P (Propylphosphonic anhydride)Cyclic Phosphonic AnhydrideLowest Epimerization. By-products are water-soluble.Scale-up (>1g), highly prone to racemization substrates.
COMU Uronium (Morpholino-based)Highest Reactivity. Safer (non-explosive) than HATU.Difficult couplings, unreactive amines, solid-phase synthesis.[1]
TFFH FluoroamidiniumAcid Fluoride Generation. Extreme steric hindrance (e.g., coupling to N-methyl amines).[2]

Experimental Protocols

Protocol A: T3P-Mediated Coupling (Low Epimerization / Easy Workup)

Best for: Scale-up of chiral piperazine acids where purity is paramount. Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride. The cyclic structure reduces the conformational freedom of the transition state, suppressing racemization.

Materials:

  • Substrate:

    
    -Boc-piperazine-2-carboxylic acid (1.0 equiv)
    
  • Amine Partner: 1.0–1.2 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5–2.0 equiv)

  • Base: DIPEA (3.0–4.0 equiv) or Pyridine (for acid-sensitive substrates)

  • Solvent: EtOAc (preferred) or 2-MeTHF

Step-by-Step Procedure:

  • Dissolution: Charge the reaction vessel with the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (5–10 mL/g).

    • Note: Unlike HATU, T3P does not require pre-activation. Adding all components together minimizes the lifetime of the reactive intermediate in the absence of the nucleophile.

  • Base Addition: Cool the mixture to 0 °C. Add DIPEA (3.0 equiv) dropwise.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Observation: A mild exotherm may occur.

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2–12 hours.

    • QC Check: Monitor by HPLC/LC-MS. If conversion is <80% after 4 hours, add 0.5 equiv T3P and 1.0 equiv DIPEA.

  • Workup (The "Green" Advantage):

    • Add water (equal volume) to the reaction mixture.

    • Separate layers.[3][4][5] Wash organic layer with 0.5 M HCl (remove unreacted amine), then sat. NaHCO

      
       (remove unreacted acid), then brine.
      
    • Result: T3P by-products are water-soluble phosphates and are quantitatively removed.

  • Isolation: Dry over MgSO

    
    , filter, and concentrate.
    
Protocol B: COMU/Oxyma Coupling (High Reactivity)

Best for: Extremely sluggish reactions where T3P fails to drive conversion. Mechanism: COMU generates an "Oxyma" active ester, which is more reactive than the OBt ester formed by HATU, and the morpholino group acts as an internal base/proton acceptor.

Materials:

  • Substrate:

    
    -Protected Piperazine Acid
    
  • Reagent: COMU (1.0–1.1 equiv)

  • Additive: Oxyma Pure (0.5 equiv - Optional, enhances solubility)

  • Base: DIPEA (2.0 equiv)[6]

  • Solvent: DMF or NMP (Required for solubility of uronium salts)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and COMU (1.0 equiv) in DMF. Add DIPEA (1.0 equiv) and stir for 30 seconds at 0 °C.

    • Critical: Do not pre-activate longer than 1-2 minutes.[3] The active ester is highly reactive and can decompose or racemize if left too long without the amine.

  • Coupling: Add the amine (1.1 equiv) and the second portion of DIPEA (1.0 equiv).

  • Reaction: Stir at room temperature for 1–2 hours.

    • Visual Cue: The reaction often changes color (yellow to orange) due to the liberation of the Oxyma leaving group.

  • Workup:

    • Dilute with EtOAc or DCM.

    • Wash extensively with sat. NaHCO

      
       and LiCl (5% aq) to remove DMF and Oxyma by-products.
      

Decision Tree for Optimization

Use this workflow to select the correct protocol for your specific piperazine derivative.

OptimizationWorkflow cluster_T3P T3P Advantages Start Start: Piperazine Acid Coupling CheckSolubility Is the Acid Soluble in EtOAc? Start->CheckSolubility YesSoluble Use T3P Protocol (Protocol A) CheckSolubility->YesSoluble Yes NoSoluble Must use DMF/NMP CheckSolubility->NoSoluble No Info1 No Epimerization Easy Workup YesSoluble->Info1 CheckSteric Is the Amine Partner Hindered? (e.g., t-Butyl, N-Methyl) NoSoluble->CheckSteric NotHindered Use COMU (Protocol B) CheckSteric->NotHindered No VeryHindered Use Acid Fluoride (TFFH) CheckSteric->VeryHindered Yes

Figure 2: Reagent selection decision tree based on solubility and steric demand.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of T3P/COMU by wet solvent.Ensure solvents are anhydrous (<50 ppm water). T3P is sensitive to hydrolysis over time.
Racemization Excess base or prolonged pre-activation.Use Collidine or TMP (2,4,6-trimethylpyridine) instead of DIPEA. Eliminate pre-activation step (use T3P).
Capping/Side Rxn Guanidinylation of amine (with HATU/COMU).Switch to T3P (does not form guanidines). Reduce reagent excess to 1.0 equiv.
Incomplete Conversion Steric clash preventing attack.Switch to Microwave Heating (50 °C, 10 min) with T3P. Heat is often necessary for bulky piperazines.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Common Organic Chemistry. Propanephosphonic Acid Anhydride (T3P) Mechanism and Application.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Boc Deprotection in the Presence of Sensitive Carboxylic Acids

Welcome to the technical support center for navigating the selective removal of the tert-butyloxycarbonyl (Boc) protecting group in molecules containing sensitive carboxylic acid moieties. This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the selective removal of the tert-butyloxycarbonyl (Boc) protecting group in molecules containing sensitive carboxylic acid moieties. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving clean and selective deprotection without compromising the integrity of their compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your synthetic workflows are both efficient and robust.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My standard TFA/DCM protocol for Boc deprotection is causing esterification of a sensitive carboxylic acid in my molecule. How can I avoid this?

This is a classic challenge where the acidic conditions required for Boc removal also catalyze the esterification of a free carboxylic acid, particularly with the tert-butyl cation generated during the deprotection.[1][2] The tert-butyl cation is a reactive intermediate that can be trapped by nucleophiles, such as a carboxylic acid, leading to the formation of a tert-butyl ester.[2]

Root Cause Analysis:

The mechanism of acid-catalyzed Boc deprotection involves the protonation of the Boc group, followed by its fragmentation to form a stable tert-butyl cation, isobutylene, and carbon dioxide.[3][4][5] In the presence of a nucleophilic carboxylic acid, this cation can be intercepted, leading to the undesired ester side product.

Troubleshooting & Mitigation Strategies:

  • Lowering the Reaction Temperature: Performing the deprotection at 0 °C can significantly reduce the rate of the competing esterification reaction without substantially slowing down the desired deprotection.[6]

  • Using Scavengers: The most effective way to prevent tert-butyl cation-mediated side reactions is to introduce a "scavenger" into the reaction mixture.[1][2] Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the carboxylic acid in your substrate.

    • Common Scavengers: Anisole, thioanisole, and triethylsilane (TES) are excellent scavengers that readily trap the tert-butyl cation.

    • Recommended Protocol: Add 1-2 equivalents of the scavenger to the reaction mixture before introducing the acid.[6]

Visualizing the Problem and Solution:

Boc_Deprotection_Side_Reaction cluster_deprotection Boc Deprotection with TFA cluster_side_reaction Side Reaction cluster_solution Solution Boc_Amine R-NHBoc Protonated_Boc R-NHBoc(H+) Boc_Amine->Protonated_Boc + H+ (TFA) Free_Amine R-NH3+ Protonated_Boc->Free_Amine Fragmentation tBu_cation t-Butyl Cation Protonated_Boc->tBu_cation tBu_Ester R'-COOtBu (Side Product) tBu_cation->tBu_Ester + R'-COOH Trapped_tBu Trapped t-Butyl Cation tBu_cation->Trapped_tBu + Scavenger Carboxylic_Acid R'-COOH Scavenger Scavenger (e.g., Anisole) Deprotection_Optimization Start Incomplete Boc Deprotection Check_Acid Increase Acid Concentration? Start->Check_Acid Increase_Acid Gradually increase TFA or HCl concentration Check_Acid->Increase_Acid Yes Check_Temp Elevate Temperature? Check_Acid->Check_Temp No Success Complete Deprotection Increase_Acid->Success Increase_Temp Gently heat to 40-50 °C Check_Temp->Increase_Temp Yes Change_Solvent Optimize Solvent? Check_Temp->Change_Solvent No Increase_Temp->Success Use_Protic Switch to a protic solvent like Methanol Change_Solvent->Use_Protic Yes Milder_Acid Consider milder acid (e.g., aq. H3PO4) Change_Solvent->Milder_Acid No Use_Protic->Success Non_Acidic Switch to Non-Acidic Method (e.g., Oxalyl Chloride/MeOH) Milder_Acid->Non_Acidic If degradation persists Milder_Acid->Success Non_Acidic->Success

Sources

Optimization

Purification techniques for 1,4-di-Boc-piperazine-2-carboxylic acid post-synthesis

This guide functions as a specialized technical support center for the purification of 1,4-di-Boc-piperazine-2-carboxylic acid . It is designed to troubleshoot specific failure points in the post-synthesis workflow, movi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for the purification of 1,4-di-Boc-piperazine-2-carboxylic acid . It is designed to troubleshoot specific failure points in the post-synthesis workflow, moving beyond generic textbook advice to address the physicochemical nuances of this specific scaffold.

Ticket ID: PUR-DBP-001 Subject: Post-Synthesis Isolation & Purification Protocols Status: Resolved Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The target molecule, 1,4-di-Boc-piperazine-2-carboxylic acid (CAS: 128019-59-0), presents a unique purification profile. Unlike simple amino acids, the piperazine ring creates significant steric constraints, and the presence of two tert-butoxycarbonyl (Boc) groups renders the molecule lipophilic while retaining an acidic handle.

Common Failure Modes:

  • The "Sticky Oil" Syndrome: Inability to crystallize the product after extraction.

  • Ghost Impurities: Misinterpretation of NMR spectra due to rotamers.[1]

  • Boc Anhydride Contamination: Difficulty removing excess protecting reagent.[2][3]

  • Acid Lability: Premature deprotection during acidic workup.[1]

Module 1: The Primary Cleanup (Acid-Base Extraction)[1]

User Issue: "I have a crude reaction mixture containing salts, unreacted piperazine, and excess Boc anhydride. How do I isolate the product without a column?"

Technical Resolution: The most efficient purification utilizes the acidity of the carboxylic acid (pKa ~3.5–4.0) to switch the molecule between aqueous and organic phases. This method is superior to chromatography for bulk cleanup.

Optimized Extraction Protocol
StepActionMechanistic Rationale
1 Evaporation Remove volatile organic co-solvents (MeOH/Dioxane) from the synthesis. Residual organics prevent phase separation later.
2 Alkaline Wash Dissolve residue in 0.5 M NaOH . Wash 2x with Diethyl Ether or Hexanes . Critical: The product is a salt (carboxylate) in water. Impurities (Boc anhydride, bis-Boc byproducts) stay in the organic layer.
3 Acidification Cool aqueous layer to 0°C. Acidify to pH 2.5–3.0 using 10% Citric Acid or 1M KHSO₄ . Warning: Avoid strong HCl if possible; high local acidity can cleave Boc groups.
4 Extraction Extract immediately into Ethyl Acetate (EtOAc) (3x).[1] The protonated acid is now lipophilic.
5 Drying Wash EtOAc with Brine, dry over Na₂SO₄, and concentrate.
Visual Workflow: Acid-Base Partitioning

ExtractionWorkflow start Crude Reaction Mixture evap Evaporate Organics (MeOH/Dioxane) start->evap basify Dissolve in 0.5M NaOH (pH > 10) evap->basify wash Wash with Ether/Hexane basify->wash split1 Phase Separation wash->split1 org_waste Organic Layer: Discard (Contains Boc2O) split1->org_waste Top Layer aq_prod Aqueous Layer: Contains Product (Salt) split1->aq_prod Bottom Layer acidify Acidify to pH 2.5-3.0 (Citric Acid/KHSO4) aq_prod->acidify extract Extract into EtOAc acidify->extract final Pure 1,4-di-Boc-piperazine-2-COOH extract->final

Caption: Logic flow for separating the di-Boc product from non-acidic impurities via pH switching.

Module 2: Troubleshooting Physical State (Crystallization)

User Issue: "My product came out as a viscous yellow oil/foam, but the literature says it should be a white solid. Is it impure?"

Technical Resolution: Di-Boc amino acids often "oil out" due to trapped solvent (especially tert-butanol, a byproduct of Boc protection) or the presence of rotamers preventing lattice formation.[1]

Q: How do I convert the oil to a solid? A: Use the Trituration & Evaporation technique.

  • Remove t-BuOH: The reaction generates tert-butanol. It has a high boiling point and keeps the product oily. Co-evaporate the oil with Toluene or Heptane (2x) on a rotovap. This forms an azeotrope and pulls out the stubborn alcohol.

  • Solvent System: Dissolve the oil in a minimum amount of warm EtOAc or DCM .[1]

  • Precipitation: Slowly add Hexanes or Petroleum Ether until cloudy. Scratch the flask walls with a glass rod to induce nucleation.

  • Cold Storage: Store at 4°C overnight.

Q: It's still an oil. Now what? A: If it refuses to solidify, it is likely a supercooled liquid due to rotameric disorder.[1]

  • Action: Dry under high vacuum (0.1 mbar) for 24 hours. If it foams (a "meringue"), this is acceptable purity for peptide coupling. The solid form is preferred for storage, but the foam is chemically identical.[1]

Module 3: Analytical Verification (The "Ghost" Impurities)

User Issue: "My NMR shows doubled peaks and broad signals. I think I have a mixture of products."

Technical Resolution: This is a classic "false positive" for impurity. Piperazine derivatives, especially with Boc groups (carbamates), exhibit Restricted Rotation (Rotamerism) at room temperature on the NMR time scale.[1]

Diagnostic Checklist: Impurity vs. Rotamer
ObservationDiagnosisVerification Step
Doubled Peaks Likely RotamersRun NMR at 50°C or 60°C .[1] If peaks coalesce (merge) into sharp singlets, it is a pure compound [1, 4].[1]
Broad Humps Likely RotamersCheck integration. If the total integration of the broad regions equals the expected proton count, it is dynamic broadening.[1]
Sharp Extra Peaks True ImpurityCheck for t-butyl signals at 1.44 ppm (Boc) vs 1.50 ppm (Boc anhydride).

Note: The N-Boc bond has partial double-bond character. In a piperazine ring, this leads to cis/trans conformers that interconvert slowly at 25°C. Do not discard your product based on a messy room-temperature NMR. [1]

Module 4: Advanced Purification (Chromatography)

User Issue: "Extraction failed. I need to run a column. What conditions should I use?"

Technical Resolution: Silica gel is slightly acidic. Prolonged exposure can cleave Boc groups, leading to mono-Boc impurities.

Protocol:

  • Stationary Phase: Standard Silica Gel (60 Å).[1]

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)[1]

    • Solvent B: Ethyl Acetate (EtOAc) containing 1% Acetic Acid .[1]

    • Why Acetic Acid? It suppresses the ionization of the carboxylic acid product, preventing "streaking" or tailing on the column.[1] It ensures the product elutes as a tight band.

  • Gradient: 0%

    
     40% EtOAc in Hexanes. The di-Boc product usually elutes earlier than mono-protected byproducts due to higher lipophilicity.
    

References

  • BenchChem. (2025).[4][5][6] An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Retrieved from

  • Sigma-Aldrich. (n.d.). 1,4-Di-Boc-piperazine-2-carboxylic acid Product Sheet. Retrieved from

  • Organic Syntheses. (2004). A Convenient Preparation of an Orthogonally Protected Amino Acid Analog. Org. Synth. 2004, 81, 213. Retrieved from

  • RSC Publishing. (2014). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Retrieved from

  • Google Patents. (1995). Process for preparing 2-piperazine carboxylic acid derivatives (EP0756593B1). Retrieved from

Sources

Troubleshooting

Optimizing recrystallization solvents for 1,4-di-Boc-piperazine-2-carboxylic acid

Technical Support Guide: Optimizing Recrystallization Solvents for 1,4-di-Boc-piperazine-2-carboxylic acid Introduction 1,4-di-Boc-piperazine-2-carboxylic acid (CAS: 181955-79-3) is a critical rigid amino acid scaffold u...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Recrystallization Solvents for 1,4-di-Boc-piperazine-2-carboxylic acid

Introduction

1,4-di-Boc-piperazine-2-carboxylic acid (CAS: 181955-79-3) is a critical rigid amino acid scaffold used in peptide mimetics and drug discovery. Achieving high purity (>98%) is essential, as trace impurities—specifically mono-Boc intermediates and residual tert-butyl alcohol—can catastrophically interfere with downstream peptide coupling reactions.

This guide addresses the specific solubility challenges posed by the dual hydrophobic Boc protecting groups on the polar zwitterionic core. Unlike standard amino acids, this molecule exhibits a "schizophrenic" solubility profile that often leads to oiling out rather than crystallization if the solvent system is not rigorously controlled.

Part 1: Solvent Selection Strategy

Q: What is the primary solubility profile of this compound? The molecule features two lipophilic tert-butoxycarbonyl (Boc) groups and one free carboxylic acid.

  • Freely Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dimethylformamide (DMF).

  • Sparingly Soluble: Toluene, Diethyl Ether.

  • Insoluble: Water, Hexanes, Heptane.

Q: Which solvent system provides the highest recovery and purity? For the majority of crude batches (85-95% initial purity), a Binary Solvent System of Ethyl Acetate (Solvent) and Heptane (Antisolvent) is the gold standard.

  • Why Ethyl Acetate? It dissolves the compound readily at elevated temperatures (60°C) but shows a steep solubility curve upon cooling, maximizing yield. It is also volatile enough to be easily removed under vacuum.

  • Why Heptane? It acts as a non-polar antisolvent that forces the hydrophobic Boc groups to aggregate. It is preferred over hexanes due to its higher boiling point (98°C), allowing for a wider temperature gradient during crystallization.

Q: Are there "Green" alternatives? Yes. An Ethanol/Water system can be used, but it carries a high risk of "oiling out" (phase separation into a liquid oil) before crystallization occurs. This system is recommended only if the crude material is already >95% pure.

Part 2: Experimental Protocols

Protocol A: Standard Recrystallization (EtOAc/Heptane)

Best for removing non-polar impurities and excess Boc anhydride.

Prerequisites:

  • Crude 1,4-di-Boc-piperazine-2-carboxylic acid (dried).

  • Solvents: HPLC-grade Ethyl Acetate and Heptane.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Workflow:

  • Dissolution: Place crude solid in the flask. Add Ethyl Acetate (approx. 3-4 mL per gram of solid).

  • Heating: Heat to a gentle reflux (approx. 70-75°C). If solids remain, add EtOAc in 0.5 mL increments until fully dissolved. Do not overdose the solvent.

  • Clarification (Optional): If insoluble particles (dust/salts) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Nucleation: Remove from heat and let the solution cool to ~50°C.

  • Antisolvent Addition: While stirring moderately, add warm Heptane dropwise.

    • Visual Cue: Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Correction: Add 2-3 drops of EtOAc to clear the solution back to transparency.

  • Crystallization: Allow the flask to cool slowly to room temperature (20-25°C) over 2 hours. Do not use an ice bath yet.

  • Finishing: Once heavy crystallization is observed, cool to 0-4°C in an ice bath for 30 minutes to maximize yield.

  • Isolation: Filter the white crystalline powder. Wash the cake with cold Heptane/EtOAc (9:1 ratio). Dry under high vacuum at 40°C.

Protocol B: Rescue from "Oiling Out"

Use this if your product forms a sticky gum instead of crystals.

  • Re-heat: Return the mixture to reflux until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface.

  • Dilute: Add a small volume (5-10% of total volume) of the good solvent (EtOAc).

  • Slow Cool: Wrap the flask in aluminum foil or a towel to slow the cooling rate. Rapid thermal shock promotes oiling.

Part 3: Visualization & Logic

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal recrystallization solvent based on crude purity and impurity type.

SolventSelection Start Start: Analyze Crude Material CheckPurity Check Purity (HPLC) Start->CheckPurity HighPurity >95% Purity CheckPurity->HighPurity Clean LowPurity <90% Purity CheckPurity->LowPurity Dirty EtOAcHeptane System A: EtOAc / Heptane (Standard Protocol) HighPurity->EtOAcHeptane Maximize Yield CheckImpurity Identify Major Impurity LowPurity->CheckImpurity DCMHexane System B: DCM / Hexane (Low Temp Crystallization) CheckImpurity->DCMHexane Thermal Sensitive / Oiling Risk AcidWash Pre-treatment: Acid/Base Extraction CheckImpurity->AcidWash Mono-Boc / Unreacted Amine AcidWash->EtOAcHeptane After Workup

Figure 2: Antisolvent Addition Workflow

Caption: Step-by-step mechanism for the binary solvent recrystallization process.

RecrystallizationFlow Step1 1. Dissolve in EtOAc (Reflux ~75°C) Step2 2. Cool to 50°C (Supersaturation Zone) Step1->Step2 Step3 3. Add Heptane (Until Turbidity) Step2->Step3 Step4 4. Clear Solution (Add drops of EtOAc) Step3->Step4 Remove Nuclei Step5 5. Slow Cool (RT -> 4°C) Step4->Step5 Crystal Growth

Part 4: Troubleshooting & FAQs

Q: My product is turning pink/red during heating. What is happening? A: This indicates thermal decomposition or the presence of trace acid catalyzing Boc-deprotection.

  • Fix: Ensure your glassware is base-washed or neutral. Do not exceed 80°C. If the crude contains residual TFA or HCl from previous steps, wash the organic layer with saturated NaHCO₃ before attempting recrystallization.

Q: I have a very low yield (<50%). Where is my product? A: It is likely remaining in the mother liquor due to excess Ethyl Acetate.

  • Fix: Concentrate the mother liquor (filtrate) by 50% on a rotovap and repeat the cooling/heptane addition to harvest a "second crop." Note that the second crop will have lower purity.

Q: Can I use Diethyl Ether? A: While solubility is favorable, Diethyl Ether is not recommended for heating/reflux protocols due to its low boiling point (35°C) and flammability. It also tends to "creep" up the flask walls, making crystal collection difficult.

Q: How do I store the purified crystals? A: Store at 2-8°C. Although the Boc group is stable, the free carboxylic acid can catalyze slow self-decomposition if stored in a hot or humid environment.

Part 5: Quantitative Data Summary

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk of OilingRecommended For
EtOAc / Heptane HighLowExcellent (Non-polar)LowGeneral Purpose
DCM / Hexane Very HighModerateGoodModerateThermal Sensitive Batches
EtOH / Water HighLowExcellent (Polar salts)High Removal of Inorganic Salts
Toluene ModerateVery LowModerateLowLarge Scale (Process Chem)

References

  • Sigma-Aldrich. 1,4-Di-Boc-piperazine-2-carboxylic acid Product Specification & Safety Data Sheet. Retrieved from

  • BenchChem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Retrieved from

  • Google Patents. Process for preparing 2-piperazine carboxylic acid derivatives (EP0756593B1). Retrieved from

  • National Science Foundation (NSF). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from

Optimization

Technical Support Center: Advanced Coupling Strategies for Piperazine Scaffolds

Status: Operational Current Load: Low Agent: Senior Application Scientist Ticket ID: PIP-SEC-AMINE-001 Introduction: The "Piperazine Problem" Piperazine derivatives are ubiquitous in medicinal chemistry, yet they present...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Load: Low Agent: Senior Application Scientist Ticket ID: PIP-SEC-AMINE-001

Introduction: The "Piperazine Problem"

Piperazine derivatives are ubiquitous in medicinal chemistry, yet they present a unique paradox: they are moderately nucleophilic (


) but sterically demanding due to the cyclic secondary amine structure.

Incomplete coupling of piperazines usually stems from two distinct failure modes:

  • Steric Shielding: The chair conformation of the piperazine ring creates steric bulk that impedes attack on activated electrophiles.

  • The "Guanidinium Trap": When using uronium reagents (HATU/HBTU), the secondary amine reacts with the coupling reagent faster than the activated acid, forming a dead-end guanidinium byproduct.

This guide provides self-validating protocols to overcome these barriers.

Module 1: Amide Bond Formation

The Issue: "My reaction stalls at 60% conversion with HATU."

Diagnosis: You are likely observing Guanidinylation . In standard protocols, if the carboxylic acid activation is slow (due to sterics on the acid), the piperazine attacks the HATU iminium carbon directly. This forms a stable tetramethylguanidinium species that is often mistaken for the product by LCMS (M+1 mass is often similar to the active ester).

The Solution: Switch to T3P (Propylphosphonic Anhydride)

T3P is the superior reagent for sterically hindered secondary amines. It activates the acid via a mixed anhydride mechanism that does not possess an electrophilic center susceptible to amine attack, effectively eliminating the guanidinium side reaction.

Comparative Data: Reagent Performance on Hindered Piperazines
FeatureHATU / HBTUT3P (50% in EtOAc/DMF)Acid Chlorides
Mechanism Active Ester (OBt/OAt)Mixed AnhydrideNucleophilic Acyl Subst.
Steric Tolerance ModerateHigh High
Epimerization Low to ModerateUltra-Low High
Byproducts Guanidinium salts (Side rxn)Water-soluble phosphatesHCl (Requires scavenger)
Workup Column ChromatographyPhase Cut (Wash with water) Aqueous Wash
Standard Operating Procedure (SOP): T3P Coupling

Objective: Couple a sterically hindered carboxylic acid to a piperazine derivative.

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Piperazine derivative (1.1 equiv) in EtOAc or DMF (0.1 M concentration). Note: DCM can be used but T3P is less soluble.

  • Base Addition: Add DIPEA or TEA (3.0 equiv).

    • Critical Check: Ensure the solution is basic (pH > 8) by spotting on wet pH paper. T3P requires a basic environment to form the anhydride.

  • Reagent Addition: Add T3P (50% w/w solution, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

  • Workup (The "Self-Cleaning" Step):

    • Dilute with EtOAc.

    • Wash 2x with Water (Removes T3P byproducts).[1]

    • Wash 1x with Sat. NaHCO₃.

    • Wash 1x with Brine.

    • Dry over Na₂SO₄ and concentrate.

Module 2: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

The Issue: "The reaction turns black immediately and yields no product."

Diagnosis: Catalyst Deactivation (Pd Black Formation). Piperazines are secondary amines. Standard ligands like BINAP or dppf often fail because they cannot facilitate the Reductive Elimination step efficiently enough for bulky secondary amines. The Pd(II) intermediate acts as a resting state until it decomposes into inactive Pd(0) aggregates (Pd black).

The Solution: Ligand Specificity (RuPhos)

For secondary amines, RuPhos is the "Gold Standard." Its bulky biaryl structure forces the palladium center into a geometry that accelerates reductive elimination, preventing catalyst death.

Visualizing the Failure Point

BuchwaldFailure Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination OxAdd->AmineBind Piperazine Deprot Deprotonation AmineBind->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Rate Limiting Step (Target for RuPhos) PdBlack Pd Black (Inactive Precipitate) Deprot->PdBlack Slow Elimination (Wrong Ligand) RedElim->Pd0 Regeneration Product Piperazine Product RedElim->Product

Caption: The catalytic cycle showing the critical bottleneck at Reductive Elimination. Without RuPhos, the complex decomposes to Pd Black before forming the product.

SOP: RuPhos-Pd Catalyzed N-Arylation

Reagents:

  • Aryl Halide (1.0 equiv)

  • Piperazine Derivative (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1–3 mol%) [Pre-formed precatalysts ensure 1:1 Pd:Ligand ratio]

  • Base: NaOtBu (1.5 equiv) [Weak bases like Carbonate often fail with secondary amines]

  • Solvent: Toluene or Dioxane (anhydrous, sparged with N₂).

Protocol:

  • Inert Setup: Charge a vial with Aryl Halide, Base, and RuPhos Pd G4. Cap and purge with N₂/Ar x3.

  • Addition: Add solvent and Piperazine (if liquid) via syringe.

  • Heat: Stir at 80–100°C.

    • Checkpoint: The reaction should remain a clear orange/brown solution. If it turns black within 10 minutes, oxygen was present, or the substrate contains coordinating groups (e.g., thioethers) poisoning the catalyst.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues.

Module 3: Solid Phase Synthesis (SPPS)

The Issue: "The Kaiser Test is negative, but my coupling failed."

Diagnosis: False Negative. The Kaiser (Ninhydrin) test relies on primary amines. It is not effective for secondary amines like piperazine or proline. You are proceeding with the synthesis assuming the coupling worked, while the secondary amine remains unreacted.

The Solution: The Chloranil Test

Use the Chloranil (or Acetaldehyde/Chloranil) test, which is specific for secondary amines.

Troubleshooting Decision Tree

SPPSTroubleshoot Start Coupling to Piperazine on Resin Check Check Completion Start->Check Kaiser Kaiser Test? Check->Kaiser Avoid Chloranil Chloranil Test Check->Chloranil Recommended Kaiser->Check Unreliable ResultBlue Beads = Blue/Green Chloranil->ResultBlue Positive (2° Amine present) ResultClear Beads = Colorless Chloranil->ResultClear Negative (Coupled) ActionRecouple Incomplete Coupling: 1. Recouple with HATU/HOAt 2. Use Microwave (50°C) ResultBlue->ActionRecouple ActionProceed Complete: Proceed to next step ResultClear->ActionProceed

Caption: Logic flow for monitoring solid-phase coupling to piperazine. Note the explicit rejection of the Kaiser test.

SOP: Chloranil Test
  • Sample: Take ~10 beads of resin in a small glass tube.

  • Reagents:

    • Sol A: 2% Acetaldehyde in DMF.

    • Sol B: 2% Chloranil in DMF.

  • Mix: Add 2 drops of Sol A and 2 drops of Sol B to the beads.

  • Wait: Let stand for 5 minutes at RT.

  • Read:

    • Dark Blue/Green Beads: Secondary amine present (Incomplete coupling).[2]

    • Colorless/Amber Beads: Protected/Coupled (Success).

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link][3]

  • Maiti, D., & Buchwald, S. L. (2011).[4] "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[4] Chemical Science. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

  • Carpino, L. A., et al. (1994). "The uronium/guanidinium peptide coupling reagents: finally the true crystallographic structures." Angewandte Chemie International Edition. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: 1H NMR Analysis of 1,4-Di-Boc-piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Dynamics

1,4-Di-Boc-piperazine-2-carboxylic acid (Formula: C₁₅H₂₆N₂O₆ | MW: ~330.38 g/mol ) is a critical building block in peptidomimetic drug discovery. However, it presents a notorious analytical challenge: Rotameric Broadening .

Unlike rigid aromatics, this molecule possesses two tertiary carbamate (Boc) groups. The partial double-bond character of the N-C(O) bonds restricts rotation at room temperature, creating multiple slowly interconverting conformers (rotamers) on the NMR timescale.

The Consequence: A standard room temperature (25°C) 1H NMR spectrum will often appear "impure," displaying broad humps, split peaks, and non-integer integration values. This guide provides the definitive protocol to distinguish between kinetic rotamers and actual impurities .

Structural Visualization: The Rotamer Trap

The following diagram illustrates the equilibrium between different rotameric states that causes spectral broadening.

RotamerDynamics cluster_0 Restricted Rotation Sites N1 N1-Boc (Restricted) StateA Rotamer A (Syn/Syn) N1->StateA N4 N4-Boc (Restricted) N4->StateA C2 C2-COOH (Chiral Center) C2->StateA Steric Influence StateB Rotamer B (Syn/Anti) StateA->StateB Slow Exchange (k < Δν) Spectrum RT NMR Spectrum (Broad/Split Peaks) StateA->Spectrum StateC Rotamer C (Anti/Anti) StateB->StateC Slow Exchange StateB->Spectrum StateC->Spectrum

Caption: Figure 1. Rotameric equilibrium caused by N-Boc restricted rotation. At room temperature, the exchange rate (k) is slower than the frequency difference (Δν) between conformers, resulting in broadened spectra.

Part 2: Comparative Performance Analysis

To validate the quality of 1,4-di-Boc-piperazine-2-carboxylic acid, researchers often choose between standard NMR, Variable Temperature (VT) NMR, and HPLC. The following table compares these methodologies objectively.

Table 1: Analytical Technique Comparison
FeatureMethod A: Standard 1H NMR Method B: VT-1H NMR (Recommended) Method C: HPLC/LC-MS
Conditions DMSO-d₆ at 25°CDMSO-d₆ at 80°C (353 K)C18 Column, ACN/H₂O Gradient
Spectral Clarity Poor. Peaks are broad/split. Integration is unreliable.Excellent. Coalescence occurs; peaks sharpen into distinct multiplets.High. Single sharp peak (usually).[1]
Structural Proof Ambiguous. Hard to prove connectivity.Definitive. Coupling constants (

) become measurable.
Indirect (Mass/Retention time only).
Purity Assessment Risk of False Negative. Rotamers often mistaken for impurities.Accurate. Minor impurities visible under sharp main peaks.Accurate. Quantifiable area %.
Throughput High (5 mins)Low (30-45 mins for heating/shimming)Medium (15-30 mins)

Expert Insight: Do not rely solely on Method A for Certificate of Analysis (CoA) generation. If Method B is unavailable, Method C must be used to confirm purity, while Method A serves only for rough identity.

Part 3: Detailed Interpretation Guide (The "How-To")

When analyzing the VT-NMR (80°C) spectrum, the molecule simplifies. Below is the assignment logic based on the deshielding effects of the Carboxyl and Boc groups.

The Carboxylic Acid Proton[2][3][4]
  • Shift: ~12.0 – 13.0 ppm (Broad singlet).

  • Note: Often invisible if the DMSO-d₆ is "wet" (contains water), as the acidic proton exchanges rapidly with HDO.

The Methine Proton (C2-H)
  • Shift: ~4.6 – 4.9 ppm (Broad doublet or doublet of doublets).

  • Causality: This proton is the most deshielded aliphatic proton because it is:

    • Alpha to the electron-withdrawing Carboxyl group.

    • Alpha to the N1-Boc nitrogen.

  • At 25°C: Appears as a very broad hump.

  • At 80°C: Sharpens significantly.

The Piperazine Ring Protons (C3, C5, C6)
  • Shift: 2.8 – 4.2 ppm (Complex overlapping multiplets).

  • Interpretation:

    • Protons alpha to N-Boc are deshielded (3.5 – 4.2 ppm).

    • The chiral center at C2 makes the protons at C3, C5, and C6 diastereotopic . Even at high temperatures, they will not simplify to perfect triplets; they remain complex multiplets (ABX or ABXY systems).

The Boc Groups (tert-Butyls)[3][5]
  • Shift: 1.35 – 1.50 ppm.

  • At 25°C: Often appears as two unequal broad singlets or a "split" peak due to different environments for N1-Boc and N4-Boc in frozen conformers.

  • At 80°C: Coalesces into a single strong singlet (Integration: 18H), or two very closely spaced singlets if the chemical environments are sufficiently distinct due to the C2 substituent.

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures reproducible data and confirms that broadening is due to rotamers, not degradation.

Step 1: Sample Preparation
  • Weigh 5-10 mg of 1,4-di-Boc-piperazine-2-carboxylic acid.

  • Dissolve in 0.6 mL of DMSO-d₆ .

    • Why DMSO? CDCl₃ has a low boiling point (61°C), making it unsuitable for high-temperature coalescence studies. DMSO (BP 189°C) allows safe heating to 80-100°C.

Step 2: The "Rotamer Check" Workflow

Follow this decision tree to validate your compound.

Workflow Start Acquire 1H NMR @ 25°C (DMSO-d6) Decision Are peaks broad or split? Start->Decision VT_Setup Heat Probe to 80°C (Wait 10 mins for eq) Decision->VT_Setup Yes Analyze Standard Analysis Decision->Analyze No (Rare) Yes Likely Rotamers No Check Purity Acquire_Hot Acquire 1H NMR @ 80°C VT_Setup->Acquire_Hot Compare Compare 25°C vs 80°C Acquire_Hot->Compare Result_A Peaks Sharpened? CONFIRMED PRODUCT Compare->Result_A Yes Result_B Peaks Still Broad? Polymer/Degradation Compare->Result_B No

Caption: Figure 2. Experimental workflow for distinguishing rotameric broadening from sample degradation using Variable Temperature (VT) NMR.

Step 3: Acquisition Parameters (VT-NMR)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds . (High temp increases T1 relaxation times; short D1 leads to poor integration).

  • Scans: 16 or 32.

  • Temperature: 353 K (80°C). Ensure the probe is tuned/matched after heating.

Part 5: References

  • Bagley, M. C., et al. (2025). Synthesis and dynamic NMR characterization of N,N'-substituted piperazines. ResearchGate.

  • Clayden, J., et al. (2010). Diamine-free lithiation−trapping of N-Boc heterocycles. Organic Letters.

  • BenchChem. (2025).[2] Spectroscopic Profile of N-Boc-piperazine Derivatives.

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Boc-piperazine-2-carboxylic acid (Analogous mono-Boc data).

  • Gable, K. (n.d.). 1H NMR Chemical Shifts and Interpretation. Oregon State University.

(Note: While specific literature for the di-Boc acid is sparse, the behavior is extrapolated from well-documented N-Boc piperazine dynamics cited in references 1 and 2.)

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 1,4-di-Boc-piperazine-2-carboxylic acid

This guide serves as a technical reference for the mass spectrometric characterization of 1,4-di-Boc-piperazine-2-carboxylic acid , a critical intermediate in peptidomimetic drug discovery. It compares the fragmentation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the mass spectrometric characterization of 1,4-di-Boc-piperazine-2-carboxylic acid , a critical intermediate in peptidomimetic drug discovery. It compares the fragmentation behavior of this compound against key alternatives and impurities to aid in structural validation and purity assessment.

Executive Summary

1,4-di-Boc-piperazine-2-carboxylic acid (MW: 330.38 Da) is a rigid, chiral building block used to introduce conformational constraint into peptide backbones. Unlike linear amino acids, its piperazine core requires specific orthogonal protection strategies.

In mass spectrometry (MS), this molecule exhibits a distinct "staircase" fragmentation pattern driven by the sequential loss of two tert-butyloxycarbonyl (Boc) groups. This guide compares its MS profile against Mono-Boc analogues (common synthetic impurities) and Linear Boc-amino acids to demonstrate how to unambiguously identify the target compound and assess sample purity.

Structural Analysis & Theoretical Fragmentation

The molecule contains two acid-labile Boc groups protecting the N1 and N4 positions of the piperazine ring. The carboxylic acid at C2 remains free.

DOT Diagram: Structural Breakpoints

The following diagram illustrates the primary sites of bond cleavage during Collision-Induced Dissociation (CID).

G Molecule 1,4-di-Boc-piperazine-2-COOH [M+H]+ = 331.19 Boc1 N1-Boc Group (Labile) Molecule->Boc1 Loss 1 (-56/-100 Da) Boc2 N4-Boc Group (Labile) Molecule->Boc2 Loss 2 (-56/-100 Da) Core Piperazine Ring (Stable Core) Molecule->Core Backbone Cleavage

Figure 1: Structural schematic highlighting the labile Boc groups at N1 and N4 relative to the stable piperazine core.

Comparative Fragmentation Profiling

This section compares the target molecule with its most relevant "competitors" in a crude reaction mixture: the mono-protected impurities and linear analogues.

Comparison A: Target (Di-Boc) vs. Impurity (Mono-Boc)

Objective: Distinguish the target product from incomplete reaction byproducts (1-Boc or 4-Boc derivatives).

Feature1,4-di-Boc-piperazine-2-COOH (Target)Mono-Boc-piperazine-2-COOH (Impurity)
Precursor Ion [M+H]+ m/z 331.2 m/z 231.1
Primary Fragment m/z 231.1 (Loss of 1 Boc)m/z 131.1 (Loss of 1 Boc)
Secondary Fragment m/z 131.1 (Loss of 2nd Boc)m/z 86.1 (Ring cleavage)
Neutral Loss Pattern Double transition:

100, then

100
Single transition:

100
Differentiation Strategy Look for the 331

231
transition.[1][2][3][4][5] If 231 is the parent, the sample is the Mono-Boc impurity.
Absence of m/z 331 parent ion confirms Mono-Boc identity.
Comparison B: Target vs. Linear Analogues (e.g., Boc-Proline)

Objective: Assess the stability of the Boc group on a cyclic diamine vs. a cyclic mono-amine.

  • Observation: The piperazine ring contains two nitrogen atoms, increasing the basicity and proton affinity compared to Proline.

  • Result: The di-Boc piperazine often yields a higher intensity [M+H]+ signal but may fragment at lower collision energies due to charge repulsion between the two protonated nitrogens (if doubly charged species [M+2H]2+ are formed).

  • Diagnostic: Linear Boc-amino acids typically show a dominant [M+H-isobutylene]+ peak (loss of 56 Da). The di-Boc piperazine favors the full Boc loss (loss of 100 Da) more readily due to the stability of the resulting secondary amine.

Detailed Fragmentation Mechanism

The fragmentation of Boc groups in ESI-MS occurs primarily via a mechanism resembling the McLafferty rearrangement or an acid-catalyzed elimination, resulting in the loss of isobutylene (56 Da) and CO2 (44 Da).

Pathway Logic
  • Step 1: Protonation of the carbonyl oxygen of the Boc group.

  • Step 2: Cleavage of the tert-butyl group as isobutylene (neutral loss -56 Da).

  • Step 3: Spontaneous decarboxylation of the resulting carbamic acid (neutral loss -44 Da).

DOT Diagram: Fragmentation Pathway

FragPath Parent [M+H]+ m/z 331 Inter1 Intermediate [M+H - C4H8]+ m/z 275 Parent->Inter1 - Isobutylene (56) Frag1 Mono-Boc Species [M+H - Boc]+ m/z 231 Parent->Frag1 - Boc Group (100) (Simultaneous) Inter1->Frag1 - CO2 (44) Inter2 Intermediate [M+H - Boc - C4H8]+ m/z 175 Frag1->Inter2 - Isobutylene (56) Frag2 Fully Deprotected [Piperazine-2-COOH + H]+ m/z 131 Frag1->Frag2 - Boc Group (100) Inter2->Frag2 - CO2 (44)

Figure 2: Step-wise fragmentation pathway showing sequential loss of isobutylene and CO2.

Experimental Protocol

To replicate these results for quality control or structural verification, follow this standardized ESI-MS/MS workflow.

Materials
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Sample: 1,4-di-Boc-piperazine-2-carboxylic acid (dissolved to 10 µM).

Methodology
  • Sample Preparation: Dissolve 1 mg of compound in 1 mL of 50:50 Water:Acetonitrile. Dilute 1:100 for direct infusion.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode .

    • Rationale: The basic nitrogens in the piperazine ring are easily protonated.

  • Direct Infusion Parameters:

    • Flow Rate: 10 µL/min.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of labile Boc groups).

  • MS/MS Acquisition:

    • Select precursor m/z 331.2 .

    • Apply Collision Energy (CE) ramp: 10 -> 40 eV.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 331, 231, and 131.

    • Verify the absence of m/z 231 in the MS1 scan (indicates purity from Mono-Boc).

Performance Assessment: Purity Profiling

When evaluating 1,4-di-Boc-piperazine-2-carboxylic acid from different suppliers, use the "Fragment Ratio" as a quality indicator.

  • High Purity: MS1 spectrum shows dominant peak at 331. Minimal baseline at 231.

  • Degraded/Impure: Significant peak at 231 in MS1 (before collision cell). This indicates either:

    • Presence of synthetic intermediate (incomplete protection).

    • Spontaneous deprotection due to poor storage (acidic moisture).

Recommendation: Store the compound at 2-8°C under inert atmosphere. If m/z 231 is >5% relative abundance in MS1, repurification is recommended before peptide coupling.

References

  • ChemicalBook. (2026). 1,4-BIS(N-BOC)PIPERAZINE-2-CARBOXYLIC ACID Properties and Synthesis. Retrieved from 2[2]

  • Sigma-Aldrich. (2026). 1,4-Di-Boc-piperazine-2-carboxylic acid Product Specification. Retrieved from [4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5175855, 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid.[1] Retrieved from 1[1]

  • K. A. M. Abouzid et al. (2010). Differentiation of Boc-protected peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from 6

  • BenchChem. (2025).[7] Spectroscopic Data for the Characterization of N-Boc-Piperazine Derivatives. Retrieved from 8

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,4-di-Boc-piperazine-2-carboxylic Acid

This guide provides drug development professionals, researchers, and scientists with essential, technically grounded procedures for the safe and compliant disposal of 1,4-di-Boc-piperazine-2-carboxylic acid. Moving beyon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with essential, technically grounded procedures for the safe and compliant disposal of 1,4-di-Boc-piperazine-2-carboxylic acid. Moving beyond a simple checklist, we delve into the chemical reasoning behind these protocols to ensure a culture of safety and operational excellence in your laboratory.

Core Principles: Understanding the Compound's Profile

1,4-di-Boc-piperazine-2-carboxylic acid is a pivotal building block in modern medicinal chemistry. However, its structure necessitates a rigorous approach to waste management. The presence of two tert-butoxycarbonyl (Boc) protecting groups and a carboxylic acid moiety defines its disposal pathway. The Boc groups are notably labile under acidic conditions, capable of releasing isobutene, a flammable gas, upon decomposition[1][2][3]. This chemical reactivity is a primary consideration in its segregation and disposal.

Table 1: Chemical and Hazard Profile

PropertyValue / ClassificationSource
Physical Form Solid, crystalline powder
Molecular Formula C₁₅H₂₆N₂O₆
CAS Number 181955-79-3
GHS Hazard Class Skin Irritation (Category 2), Eye Irritation (Category 2), May cause respiratory irritation.[4][5]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[5]
Storage Class 11 - Combustible Solids
Chemical Incompatibilities Strong oxidizing agents, Strong acids, Bases[6][7]

Pre-Disposal Safety: Handling and Segregation

Proper disposal begins with correct handling and storage from the moment the material is designated as waste. Adherence to these steps is mandated by regulations from the Occupational Safety and Health Administration (OSHA) and is a cornerstone of a robust Chemical Hygiene Plan (CHP)[8][9].

Personal Protective Equipment (PPE) and Engineering Controls
  • Eye Protection: Always wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 standard[10].

  • Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat is required to prevent skin contact.

  • Engineering Controls: All handling of 1,4-di-Boc-piperazine-2-carboxylic acid, including transfer to a waste container, should be performed within a certified chemical fume hood to minimize inhalation of dust particles[9][11].

Waste Segregation: The Causality Behind the Choices

Segregation is the most critical step in preventing dangerous chemical reactions within a waste container.

  • Acidic Nature: As a carboxylic acid, this compound must be segregated from bases to prevent a potentially vigorous acid-base neutralization reaction.

  • Boc Group Lability: Crucially, this waste must not be mixed with strong acidic waste streams. The acidic environment can catalyze the removal of the Boc protecting groups, leading to the evolution of isobutene gas. This creates a pressure hazard and introduces a flammable gas into the waste container[1][3].

  • Combustible Solid: Keep segregated from strong oxidizing agents, which could create a fire or explosion hazard[6][7].

Step-by-Step Disposal Protocol

The disposal of 1,4-di-Boc-piperazine-2-carboxylic acid is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[12][13]. The following protocol ensures compliance.

Step 1: Waste Characterization

The waste is classified as a non-listed hazardous waste due to its irritant properties. It should never be disposed of down the drain or in the regular trash[12][14].

Step 2: Container Selection
  • Compatibility is Key: Use a high-density polyethylene (HDPE) or other chemically compatible plastic container. Do not use metal containers , as the acidic nature of the compound can cause corrosion and lead to a leak[13][15].

  • Condition and Closure: The container must be in good condition, free of leaks, and have a secure, screw-top cap[15][16]. The container must remain closed at all times except when actively adding waste[15][16].

Step 3: Labeling the Waste Container

Proper labeling is a critical regulatory and safety requirement[17][18]. The moment the first portion of waste is added, the container must be labeled with:

  • The words "HAZARDOUS WASTE" [16][18][19].

  • The full chemical name: "1,4-di-Boc-piperazine-2-carboxylic acid" . Do not use abbreviations or chemical formulas[16][19].

  • An accurate percentage if it is part of a mixture.

  • A clear indication of the hazards (e.g., "Irritant," "Combustible Solid")[18].

Step 4: Accumulation in a Satellite Accumulation Area (SAA)
  • Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation[20][16][18].

  • The SAA must be under the control of laboratory personnel and should include secondary containment to capture any potential leaks[12][21].

  • Ensure incompatible waste containers are physically separated within the SAA (e.g., acids stored separately from bases)[20][16].

Step 5: Final Disposal
  • Once the container is approaching full (e.g., 90% capacity), arrange for its removal[16].

  • The only acceptable disposal method is through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor[4][16][22]. Complete a waste pickup request form as required by your institution[15][21].

G cluster_0 Disposal Workflow gen Waste Generation (Unused or Contaminated Solid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe hood Work in Fume Hood ppe->hood container Select Compatible Container (e.g., HDPE, Non-Metal) hood->container label_waste Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Hazards container->label_waste saa Store Sealed Container in SAA (Segregated from Incompatibles) label_waste->saa pickup Request Pickup by EH&S or Certified Waste Vendor saa->pickup

Caption: Disposal workflow for 1,4-di-Boc-piperazine-2-carboxylic acid.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, restrict access to the area.

  • Contain: Prevent the spill from spreading.

  • Collect: For a small spill of this solid, carefully sweep it up, avoiding the creation of dust[23]. Use a non-sparking scoop. For larger spills, use an appropriate absorbent material rated for chemical spills.

  • Dispose of Cleanup Material: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed into a new, properly labeled hazardous waste container and disposed of according to the protocol in Section 3[19].

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon OSHA. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. (n.d.). AAPPTec. Retrieved from [Link]

  • Hazardous & Regulated Waste Management Guide. (n.d.). Western Kentucky University. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

Sources

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